benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
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Overview
Description
Benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound with a unique structure that combines a benzyl group, a methoxyphenyl group, and a pyrimido[1,2-g]purin scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. The starting materials often include benzyl alcohol, 4-methoxybenzaldehyde, and various purine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and optimize the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The benzyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-[9-(4-hydroxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
- Benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
Uniqueness
The uniqueness of benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties. The methoxy group, in particular, can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H27N5O5 |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C26H27N5O5/c1-17-13-29(19-9-11-20(35-3)12-10-19)25-27-23-22(30(25)14-17)24(33)31(26(34)28(23)2)15-21(32)36-16-18-7-5-4-6-8-18/h4-12,17H,13-16H2,1-3H3 |
InChI Key |
NPJDRHWXNQVMAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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